![molecular formula C15H22FNO B14199192 4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine CAS No. 922500-76-3](/img/structure/B14199192.png)
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine is a chemical compound with the molecular formula C₁₅H₂₂FNO This compound features a fluorooxetane ring attached to a phenyl group, which is further connected to a dimethylbutanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine typically involves the following steps:
Formation of the Fluorooxetane Ring: The fluorooxetane ring can be synthesized through a cyclization reaction involving a fluorinated precursor and a suitable base.
Attachment to the Phenyl Group: The fluorooxetane ring is then attached to a phenyl group through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid derivative and a palladium catalyst.
Formation of the Dimethylbutanamine Chain: The final step involves the attachment of the dimethylbutanamine chain to the phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenyl ring and the amine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and the amine chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(3-Fluorooxetan-3-yl)phenyl]methanamine
- 4-[4-(3-Fluorooxetan-3-yl)phenyl]butan-1-amine
Uniqueness
4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine is unique due to the presence of both the fluorooxetane ring and the dimethylbutanamine chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
922500-76-3 |
|---|---|
Formule moléculaire |
C15H22FNO |
Poids moléculaire |
251.34 g/mol |
Nom IUPAC |
4-[4-(3-fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine |
InChI |
InChI=1S/C15H22FNO/c1-17(2)10-4-3-5-13-6-8-14(9-7-13)15(16)11-18-12-15/h6-9H,3-5,10-12H2,1-2H3 |
Clé InChI |
HZXJAKKZJGQNQH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCC1=CC=C(C=C1)C2(COC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



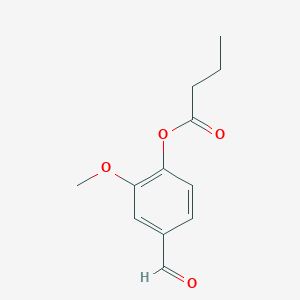
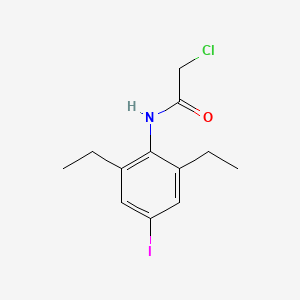
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
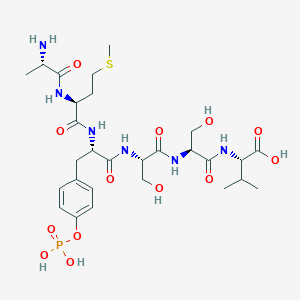
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)


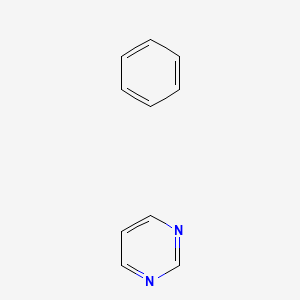
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
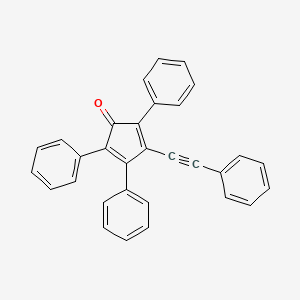

![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
